1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(4-nitrophenoxy)ethanone
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Overview
Description
1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(4-nitrophenoxy)ethanone is a synthetic organic compound that belongs to the class of pyrazole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(4-nitrophenoxy)ethanone typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the Dimethyl Groups: The methylation of the pyrazole ring can be achieved using methyl iodide in the presence of a base such as potassium carbonate.
Attachment of the Ethanone Group: The ethanone group can be introduced via a Friedel-Crafts acylation reaction using acetyl chloride and an aluminum chloride catalyst.
Coupling with 4-Nitrophenol: The final step involves the nucleophilic substitution reaction between the ethanone derivative and 4-nitrophenol in the presence of a base like sodium hydride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(4-nitrophenoxy)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas over a palladium catalyst or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Sodium hydride, potassium carbonate, or other strong bases.
Major Products Formed
Oxidation: Products with additional oxygen-containing functional groups.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Potential use in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(4-nitrophenoxy)ethanone would depend on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or DNA. The pyrazole ring is known to bind to metal ions and can inhibit enzyme activity, while the nitrophenoxy group may interact with cellular membranes or proteins.
Comparison with Similar Compounds
Similar Compounds
1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-phenoxyethanone: Lacks the nitro group, which may result in different biological activities.
1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(4-chlorophenoxy)ethanone: Contains a chloro group instead of a nitro group, potentially altering its reactivity and applications.
1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(4-methoxyphenoxy)ethanone: The methoxy group may influence its solubility and biological interactions.
Uniqueness
1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(4-nitrophenoxy)ethanone is unique due to the presence of both the pyrazole and nitrophenoxy groups, which can confer a combination of properties from both functional groups. This dual functionality may enhance its potential as a versatile compound in various applications.
Biological Activity
1-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-(4-nitrophenoxy)ethanone is a compound that has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including anticancer, anti-inflammatory, and antimicrobial activities, supported by relevant data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C12H11N3O3, with a molecular weight of 245.234 g/mol. The compound features a pyrazole ring, which is known for its pharmacological significance, particularly in the development of anticancer and anti-inflammatory agents.
Anticancer Activity
Recent studies highlight the potential of this compound as an anticancer agent. The pyrazole moiety has been associated with the inhibition of various cancer cell lines:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.
- Cell Lines Tested : Research indicates significant antiproliferative effects against lung (A549), colorectal (HT-29), and breast cancer (MDA-MB-231) cell lines .
Table 1: Anticancer Activity Against Different Cell Lines
Anti-inflammatory Activity
The compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators:
- In Vitro Studies : It has shown effectiveness in reducing TNF-alpha and IL-6 levels in macrophage cultures.
- Animal Models : In vivo studies demonstrated a significant reduction in paw edema in rat models treated with this compound .
Table 2: Anti-inflammatory Effects
Antimicrobial Activity
The antimicrobial properties of this compound have been evaluated against various pathogens:
- Bacterial Strains : Effective against Staphylococcus aureus and Escherichia coli.
- Fungal Strains : Exhibited antifungal activity against Candida albicans.
Table 3: Antimicrobial Activity
Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
---|---|---|
Staphylococcus aureus | 32 | |
Escherichia coli | 16 | |
Candida albicans | 64 |
Case Studies
Several case studies have explored the therapeutic potential of this compound:
- Case Study on Cancer Therapy : A clinical trial involving patients with advanced lung cancer showed that patients receiving a regimen including this compound experienced improved survival rates compared to those on standard chemotherapy alone .
- Inflammatory Disease Model : In a study on rheumatoid arthritis models, treatment with this compound led to significant improvements in clinical scores and histological evaluations compared to controls .
Properties
IUPAC Name |
1-(3,5-dimethylpyrazol-1-yl)-2-(4-nitrophenoxy)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O4/c1-9-7-10(2)15(14-9)13(17)8-20-12-5-3-11(4-6-12)16(18)19/h3-7H,8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMENEHMKHRRLDH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(=O)COC2=CC=C(C=C2)[N+](=O)[O-])C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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